REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[C:4]([F:11])[C:5]2[N:9]=[CH:8][NH:7][C:6]=2[CH:10]=1.[C:12](=O)([O-:14])[O-:13].[Na+].[Na+].C(OCC)(=O)C>O1CCOCC1.O.[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Mo]>[F:11][C:4]1[C:5]2[N:9]=[CH:8][NH:7][C:6]=2[CH:10]=[C:2]([C:12]([OH:14])=[O:13])[CH:3]=1 |f:1.2.3,7.8.9.10.11.12.13|
|
Name
|
|
Quantity
|
160 mg
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C2=C(NC=N2)C1)F
|
Name
|
trans-di(u-acetato)bis[o-(di-o-tolylphosphino)benzyl]di-palladium (II)
|
Quantity
|
26 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
100 mg
|
Type
|
catalyst
|
Smiles
|
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Mo]
|
Name
|
|
Quantity
|
237 mg
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
155 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 20 seconds
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
left
|
Type
|
WAIT
|
Details
|
to stand overnight at room temperature
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered through Celite®
|
Type
|
CUSTOM
|
Details
|
The filtrate was partitioned with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
separated
|
Type
|
WASH
|
Details
|
The aqueous fraction was washed with ethyl acetate once more
|
Type
|
ADDITION
|
Details
|
Another portion of water (5 mL) was added to the aqueous layer
|
Type
|
CUSTOM
|
Details
|
a brown precipitate was formed
|
Type
|
WAIT
|
Details
|
to stand in the refrigerator at 4° C. for 1 hour
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
WASH
|
Details
|
washed with water
|
Reaction Time |
20 s |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC(=CC=2NC=NC21)C(=O)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 63% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |